REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[N:4][CH:5]=[C:6]([C:12]=1[CH3:13])[C:7]([O:9]CC)=O.[Li+].CC([N-]C(C)C)C.[C:22]([O:26][CH3:27])(=[O:25])[CH:23]=[CH2:24].CC(O)=O>C1COCC1>[Br:1][C:2]1[C:12]2[CH2:13][CH2:24][CH:23]([C:22]([O:26][CH3:27])=[O:25])[C:7](=[O:9])[C:6]=2[CH:5]=[N:4][CH:3]=1 |f:1.2|
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Name
|
|
Quantity
|
7.04 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=C(C(=O)OCC)C1C
|
Name
|
|
Quantity
|
4.52 mL
|
Type
|
reactant
|
Smiles
|
[Li+].CC(C)[N-]C(C)C
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OC
|
Name
|
|
Quantity
|
28.8 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
57.8 mL
|
Type
|
reactant
|
Smiles
|
CC(=O)O
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Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting dark red solution was stirred for 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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STIRRING
|
Details
|
The reaction was stirred an additional 1.5 h
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Duration
|
1.5 h
|
Type
|
CUSTOM
|
Details
|
After evaporation
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between aq. sat. NaHCO3 and EtOAc
|
Type
|
EXTRACTION
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Details
|
extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The combined organic layers were dried (Na2SO4)
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CN=CC=2C(C(CCC12)C(=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.8 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |